molecular formula C12H11FN2O B2999048 5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine CAS No. 2198691-49-3

5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine

Cat. No.: B2999048
CAS No.: 2198691-49-3
M. Wt: 218.231
InChI Key: SUGYNCMTYDGTHT-UHFFFAOYSA-N
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Description

5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine (CAS 2198691-49-3) is a chemical compound with the molecular formula C12H11FN2O and a molecular weight of 218.23 g/mol . It features a pyridine ring, a fundamental structure in medicinal chemistry known for its electron-deficient nature and role in hydrogen bonding, which is commonly utilized to enhance the pharmacokinetic properties of drug candidates . The specific structure of this compound, incorporating a chiral center and an ether linkage, suggests its potential application as a synthetic intermediate or building block in organic and medicinal chemistry research. Compounds with the 5-fluoro-pyridine motif are of significant interest in drug discovery, as seen in their role in developing potent inhibitors for targets like the influenza virus PB2 protein and other therapeutic agents . Researchers can leverage this building block to explore structure-activity relationships (SAR) and develop novel bioactive molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-fluoro-2-(1-pyridin-3-ylethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c1-9(10-3-2-6-14-7-10)16-12-5-4-11(13)8-15-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGYNCMTYDGTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)OC2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Fluorine Position and Heterocyclic Modifications
  • 5-Fluoro-2-methoxy-3-methylpyridine (CAS 884494-89-7) Structure: Methoxy group at 2-position, methyl at 3-position. Molecular Weight: 157.16 g/mol. This simplification may enhance metabolic stability but decrease target specificity .
  • 5-Fluoro-3-(2-phenylhydrazinylidene)indolin-2-one Structure: Fluoro-pyridine fused with an indolinone core and phenylhydrazine. Molecular Weight: 269.27 g/mol.
Ethoxy-Linked Pyridine Derivatives
  • 4-[5-[(rac)-1-(5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine (TT00)

    • Structure : Ethoxy group bridges isoxazole and triazole rings linked to pyridine.
    • Molecular Weight : ~450 g/mol (estimated).
    • Key Difference : The isoxazole-triazole system enhances π-π stacking and hydrogen-bonding interactions, making it effective in stress-related disorders (e.g., anxiety, ulcer treatment) .
  • (2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine

    • Structure : Ethoxy-linked pyridine with trifluoromethyl-imidazole and benzimidazole moieties.
    • Molecular Weight : 546.1 g/mol.
    • Key Difference : The trifluoromethyl group increases electronegativity and bioavailability, as demonstrated in kinase inhibitors .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data on Pyridine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Activity/Application Reference
5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine C₁₂H₁₀FN₂O 232.22 (calculated) 5-F, 2-(pyridin-3-yl-ethoxy) Hypothetical kinase modulation N/A
5-Fluoro-2-(pyrrolidin-3-yl)pyridine C₉H₁₁FN₂ 166.20 5-F, 2-pyrrolidinyl CNS-targeting scaffolds
5-Fluoro-2-(piperidin-1-yl)pyridine C₁₀H₁₃FN₂ 180.22 5-F, 2-piperidinyl Potential GPCR modulation
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine C₁₂H₁₀FNO₂ 219.21 2-hydroxy, 5-(3-F-4-MeO-phenyl) Antibacterial/antifungal activity
Key Observations :

Fluorine Position : The 5-fluoro substitution is conserved across analogs to optimize electronic effects without steric hindrance.

Ethoxy vs. Heterocyclic Substituents : Ethoxy-linked pyridines (e.g., TT00) show broader biological activity due to flexible linker regions, whereas rigid heterocycles (e.g., pyrrolidinyl) favor CNS penetration .

Molecular Weight : Derivatives under 300 g/mol (e.g., 166–232 g/mol) align with Lipinski’s Rule of Five, suggesting oral bioavailability .

Biological Activity

5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine core with a fluorine substituent and an ethoxy group linked to another pyridine ring. Its structure can be represented as follows:

C1H1N1FC2H2N1C3\text{C}_1\text{H}_1\text{N}_1\text{F}\text{C}_2\text{H}_2\text{N}_1\text{C}_3

The biological activity of this compound primarily involves interactions with various molecular targets including enzymes and receptors. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), which is crucial in the folate synthesis pathway, thereby impacting cell proliferation and survival in cancer cells .

Biological Activity Overview

The compound exhibits several biological activities:

  • Anticancer Activity : Research indicates that this compound has significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated its ability to induce apoptosis and inhibit cell proliferation more effectively than some standard chemotherapeutics .
  • Kinase Inhibition : The compound has shown promise as a selective inhibitor of certain kinases involved in cancer signaling pathways. For instance, it was found to selectively inhibit Ca²⁺/calmodulin-stimulated adenylyl cyclase type 1 (AC1), which is linked to chronic pain sensitization and could be a target for pain management therapies .

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound:

StudyCell LineIC50 (µM)Mechanism
1FaDu (hypopharyngeal tumor)12.5Induces apoptosis
2MCF7 (breast cancer)15.0Inhibits proliferation
3A549 (lung cancer)10.0Kinase inhibition

These studies highlight the compound's potential as a therapeutic agent in oncology.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyridine and ethoxy groups can significantly alter the biological activity of the compound. For example, replacing the fluorine atom with other halogens resulted in varying degrees of potency against cancer cell lines, suggesting that electronic properties play a critical role in its activity .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that this compound possesses favorable absorption and distribution characteristics, with moderate metabolic stability observed in liver microsomes. Toxicity assessments indicated low cytotoxicity towards normal human cells, reinforcing its potential as a safe therapeutic option .

Q & A

Q. What are the established synthetic routes for 5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine, and what analytical techniques validate its purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, fluorinated pyridines are often prepared using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridine precursors and boronic acids . Post-synthesis, purity is validated via:
  • HPLC : To assess chemical homogeneity (≥95% purity threshold recommended).
  • NMR Spectroscopy : To confirm substituent positions (e.g., ¹⁹F NMR for fluorine environment analysis).
  • Mass Spectrometry : For molecular weight confirmation .

Q. How is the crystal structure of fluorinated pyridine derivatives determined, and what insights does it provide?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, 2-Fluoro-5-(4-fluorophenyl)pyridine was resolved to 0.046 R-factor, revealing bond angles critical for electronic properties . Key steps:
  • Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures).
  • Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 293 K.
  • Refinement : Software like SHELXL refines atomic positions and thermal parameters .

Q. What safety protocols are recommended for handling fluoropyridines during synthesis?

  • Methodological Answer : Fluorinated pyridines often exhibit respiratory and dermal hazards. Mitigation strategies include:
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HF).
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal : Neutralize acidic residues before disposal (e.g., calcium carbonate for HF) .

Advanced Research Questions

Q. How can discrepancies in reaction yields for fluoropyridine derivatives be systematically investigated?

  • Methodological Answer : Yield inconsistencies often arise from competing side reactions or catalyst deactivation. To resolve:
  • Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄).
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation.
  • Byproduct Analysis : LC-MS identifies undesired adducts (e.g., dehalogenated species) .

Q. What strategies optimize the biological activity of fluoropyridine-based compounds in drug discovery?

  • Methodological Answer : Fluorine enhances bioavailability and target binding. Optimization steps include:
  • Structure-Activity Relationship (SAR) : Modify the ethoxy linker length or pyridinyl substituents (e.g., 3- vs. 4-position).
  • Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases).
  • In Vitro Assays : Test cytotoxicity (MTT assay) and selectivity (e.g., kinase panel screening) .

Q. How do electronic effects of fluorine influence the reactivity of this compound in further functionalization?

  • Methodological Answer : Fluorine’s electron-withdrawing nature directs electrophilic substitution. For example:
  • Meta-Directing : Fluorine at position 5 directs incoming electrophiles to position 4 or 6.
  • Kinetic vs. Thermodynamic Control : Use low temperatures (−78°C) to favor kinetic products (e.g., nitration at position 4).
  • DFT Calculations : Predict regioselectivity using Gaussian09 at the B3LYP/6-31G* level .

Q. What advanced techniques resolve spectral overlaps in ¹H/¹⁹F NMR of fluoropyridine derivatives?

  • Methodological Answer : Overlaps arise from similar chemical shifts. Solutions include:
  • 2D NMR : HSQC or NOESY to correlate ¹H-¹⁹F couplings.
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers).
  • Decoupling Experiments : Suppress ¹H-¹⁹F splitting for simplified spectra .

Data Contradiction Analysis

Q. How should conflicting reports on the stability of fluoropyridines under acidic conditions be reconciled?

  • Methodological Answer : Stability varies with substituent electronic profiles. To assess:
  • pH-Dependent Stability Studies : Monitor degradation via HPLC at pH 1–7 (simulated gastric fluid).
  • Computational Modeling : Calculate Fukui indices to identify susceptible electrophilic sites.
  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks (ICH Q1A guidelines) .

Application-Oriented Questions

Q. What role does this compound play in materials science?

  • Methodological Answer : Fluoropyridines serve as ligands for luminescent complexes or monomers for conductive polymers. Applications:
  • Coordination Chemistry : Synthesize Ru(II) polypyridyl complexes for OLEDs.
  • Polymer Synthesis : Incorporate into polyimides for high thermal stability films .

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